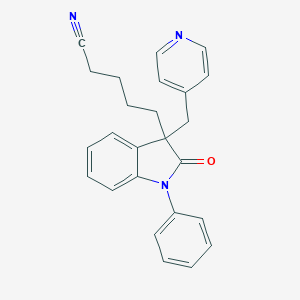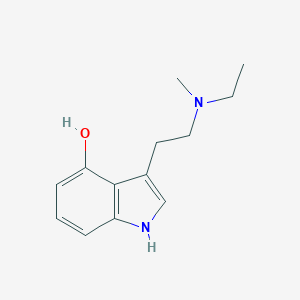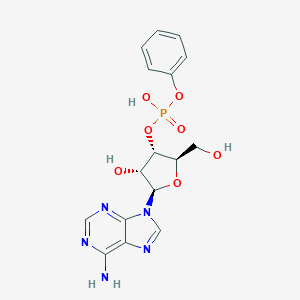![molecular formula C7H10N2O2S B129861 S-[2-[acetyl(cyano)amino]ethyl] ethanethioate CAS No. 144867-14-1](/img/structure/B129861.png)
S-[2-[acetyl(cyano)amino]ethyl] ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2-[acetyl(cyano)amino]ethyl] ethanethioate, commonly known as Acetoxime or ACE, is a chemical compound with the molecular formula C6H10N2O2S. It is a colorless, crystalline solid that is soluble in water and has a melting point of 88-89°C. Acetoxime has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of Acetoxime is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
生化学的および生理学的効果
Acetoxime has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of Acetoxime is its ease of synthesis. It can be synthesized using simple and readily available reagents, making it a cost-effective option for laboratory experiments.
However, Acetoxime has certain limitations as well. It is relatively unstable and can decompose over time, making it difficult to store for prolonged periods. Additionally, it can react with certain compounds, such as aldehydes and ketones, leading to the formation of unwanted byproducts.
将来の方向性
There are several potential future directions for the use of Acetoxime in scientific research. One of the major areas of interest is in the development of new drugs for the treatment of inflammatory diseases. Acetoxime has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new drugs that can target inflammation and pain.
Another potential area of interest is in the field of organic synthesis. Acetoxime has been used as a reagent for the synthesis of various organic compounds, and there is potential for its use in the development of new synthetic methods and strategies.
In conclusion, Acetoxime is a unique and versatile chemical compound that has potential applications in various fields. Its ease of synthesis and potential therapeutic properties make it a promising candidate for further research and development.
合成法
Acetoxime can be synthesized by reacting acetic anhydride with hydroxylamine hydrochloride, followed by the reaction of the resulting acetyl hydroxylamine with ethanethiol. The chemical reaction can be represented as follows:
CH3CO2O + NH2OH.HCl → CH3C(O)ONHOH + HCl
CH3C(O)ONHOH + C2H5SH → CH3C(O)NHC2H4SH + H2O
科学的研究の応用
Acetoxime has been widely used in scientific research due to its potential applications in various fields. One of the major applications of Acetoxime is in the field of organic synthesis. It has been used as a reagent for the synthesis of various organic compounds, including oximes, hydrazones, and azines.
Acetoxime has also been used in the field of pharmacology. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
144867-14-1 |
|---|---|
製品名 |
S-[2-[acetyl(cyano)amino]ethyl] ethanethioate |
分子式 |
C7H10N2O2S |
分子量 |
186.23 g/mol |
IUPAC名 |
S-[2-[acetyl(cyano)amino]ethyl] ethanethioate |
InChI |
InChI=1S/C7H10N2O2S/c1-6(10)9(5-8)3-4-12-7(2)11/h3-4H2,1-2H3 |
InChIキー |
RWSZAWLRIWCWEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCSC(=O)C)C#N |
正規SMILES |
CC(=O)N(CCSC(=O)C)C#N |
同義語 |
Ethanethioic acid, S-[2-(acetylcyanoamino)ethyl] ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
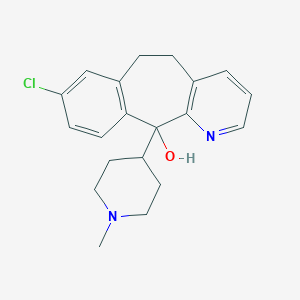

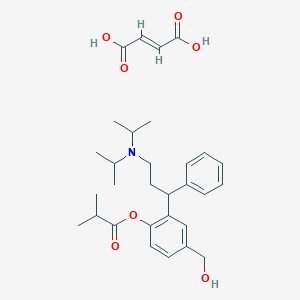
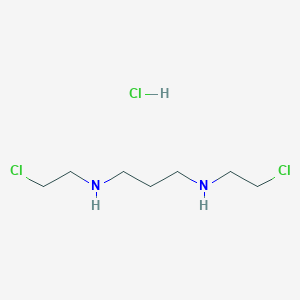
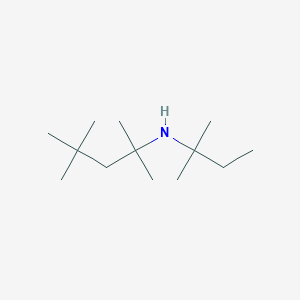

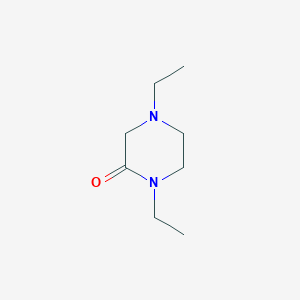
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

